4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-
Description
Chemical Identity and Nomenclature
The compound is systematically named 4-methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione , reflecting its core cyclopentenedione scaffold substituted with methoxy and propenylidene groups. Its CAS registry number, 19956-54-8 , uniquely identifies it in chemical databases. Common synonyms include methyllucidone and 4-cyclopentene-1,3-dione, 4-methoxy-2-(α-methoxycinnamylidene) .
The molecular formula C₁₆H₁₄O₄ corresponds to a molar mass of 270.28 g/mol . Key structural features include:
- A cyclopentene ring fused to two ketone groups (1,3-dione).
- Two methoxy (-OCH₃) substituents at positions 4 of the cyclopentene ring and 1 of the propenylidene chain.
- A (2E)-propenylidene group conjugated to a phenyl ring , creating an extended π-system.
The stereochemistry is defined by the (2E) configuration of the propenylidene moiety, which influences molecular planarity and electronic properties. The SMILES notation O=C1C=C(OC)C(=O)C1=C(OC)C=CC=2C=CC=CC2 and InChI key FITVJPYUOAZKPN-XEWNGCJOSA-N further encode its connectivity and stereochemical details.
Historical Context of Discovery and Classification
Methyl-lucidone was first isolated during phytochemical investigations of Lindera erythrocarpa, a plant rich in cyclopentenedione and chalcone derivatives. Early studies in the 1980s identified lucidone analogs as secondary metabolites with anti-inflammatory and antioxidant properties, spurring interest in structurally related compounds.
Classified as a methoxylated chalcone derivative , methyl-lucidone belongs to a broader family of α,β-unsaturated ketones known for their biological activities. Its discovery aligned with efforts to characterize natural products from Lauraceae family plants, which have traditionally been used in East Asian medicine. The compound’s classification as a dimeric cyclopentenedione distinguishes it from simpler chalcones, as it incorporates a fused bicyclic system.
Structural Relationship to Lucidone Derivatives
Methyl-lucidone shares a core cyclopentene-1,3-dione structure with other lucidone derivatives but is differentiated by its substitution pattern. Comparative analysis reveals:
| Feature | Methyl-Lucidone | Lucidone A |
|---|---|---|
| Core structure | Cyclopentene-1,3-dione | Tetracyclic steroid |
| Substituents | Methoxy, propenylidene | Acetyl, hydroxyl |
| Biological activity | Antioxidant | Anti-inflammatory |
The propenylidene-phenyl group in methyl-lucidone enables conjugation across the molecule, enhancing its ability to quench free radicals via electron delocalization. This contrasts with lucidone A, a steroid derivative with a hydroxylated tetracyclic framework. Modifications such as methoxylation at C-4 and C-1' positions optimize methyl-lucidone’s solubility and metal-chelating capacity, as demonstrated in studies of iron coordination.
Structural analogs like kanakugiol and pedicellin exhibit similar α,β-unsaturated ketone motifs but lack the cyclopentenedione ring, underscoring methyl-lucidone’s unique hybrid architecture. These differences highlight how minor structural variations profoundly affect reactivity and biological function within the lucidone family.
Properties
IUPAC Name |
4-methoxy-2-(1-methoxy-3-phenylprop-2-enylidene)cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVJPYUOAZKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
The foundational synthesis of methyl lucidone involves the rearrangement of 4-ylidenebutenolide intermediates. Key steps include:
- Synthesis of 2-Cinnamoyl-3-Hydroxy-5-Methoxy-1,4-Benzoquinone (10):
- Formation of (E)-4-(Cinnamoylmethylene)-2-Methoxybut-2-en-4-olide (4):
Mechanism of Base-Catalyzed Rearrangement
The critical transformation of butenolide 4 to methyl lucidone occurs via sodium methoxide-induced rearrangement:
- Reaction Conditions:
- Mechanistic Pathway:
Yield and Optimization
- Yield: 46–67% for lucidone (1a), with subsequent methylation achieving near-quantitative conversion to methyl lucidone (1b).
- Challenges:
Table 1: Key Reaction Parameters for Classical Synthesis
Concise Synthesis via Squaric Acid Derivatives
Reductive Rearrangement of Squaric Acid Dimethyl Ester
A streamlined approach employs squaric acid dimethyl ester as a precursor:
Diels-Alder Reaction and Ring Expansion
Comparative Analysis of Synthetic Efficiency
Table 2: Comparison of Classical vs. Concise Methods
| Metric | Classical Method | Concise Method |
|---|---|---|
| Number of Steps | 4 | 3 |
| Overall Yield | 46% | 43% |
| Critical Intermediate | Butenolide 4 | Cyclobutenedione |
| Stability Challenges | High | Low |
Industrial-Scale Production Considerations
While lab-scale syntheses are well-documented, industrial production faces hurdles:
- Extraction vs. Synthesis:
- Process Optimization:
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Methyllucidone undergoes various chemical reactions, including:
Oxidation: Methyllucidone can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in methyllucidone, leading to different derivatives.
Substitution: Methyllucidone can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Methyllucidone has a wide range of scientific research applications, including:
Mechanism of Action
Methyllucidone exerts its effects primarily through the activation of antioxidant signaling pathways. It upregulates the expression of heme oxygenase 1 and promotes the nuclear translocation of nuclear factor-E2-related factor 2, which are key components of the cellular antioxidant defense system . Additionally, methyllucidone activates the phosphatidylinositol 3-kinase and Akt pathways, further enhancing its neuroprotective and antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the Cyclopentenedione Family
Methyl Lucidone belongs to the cyclopentenedione class, which includes ~100 natural and synthetic derivatives. Below is a comparative analysis with key analogues:
Key Observations :
- Antifungal Specificity : Methyl Lucidone exhibits superior antifungal activity compared to linderone due to its direct inhibition of chitin synthase 1 (CHS1), a critical enzyme in fungal cell wall synthesis .
- Structural-Activity Relationship (SAR) : The methoxy and propenylidene-phenyl groups in Methyl Lucidone enhance its bioactivity and selectivity. In contrast, TX-1918’s 2-hydroxyarylidene substituent confers potent kinase inhibition but raises reactivity/toxicity concerns .
- Natural Abundance : 4-Cyclopentene-1,3-dione, the unsubstituted parent compound, is scarce in natural extracts (0.70–1.22%) and lacks significant bioactivity .
Functional Analogues: Chalcone Derivatives
Chalcones share a propen-1-one backbone with Methyl Lucidone and exhibit overlapping pharmacological profiles:
Key Observations :
- Substituent Effects : The 4-methoxy group in both Methyl Lucidone and chalcones enhances solubility and target binding. However, chalcones lack the cyclopentenedione core, reducing their antifungal specificity compared to Methyl Lucidone .
- Anticancer Potential: While Methyl Lucidone and TX-1918 show cytotoxicity in cancer cells, chalcones exhibit broader but less potent antiproliferative effects .
Biological Activity
Lucidone, specifically the methyl derivative known as methyl lucidone, is a natural compound derived from the fruits of Lindera erythrocarpa Makino. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to consolidate current research findings on the biological activity of lucidone and its methyl derivative, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.
1. Anticancer Activity
Lucidone has been studied for its anticancer properties, particularly in pancreatic cancer. Research indicates that it inhibits the autophagy process and multidrug resistance protein 1 (MDR1) via the HMGB1/RAGE/PI3K/Akt signaling pathway. In vitro studies demonstrated that lucidone induces apoptosis and G2/M phase arrest in ovarian cancer cells, enhancing chemosensitivity when combined with gemcitabine (GEM) in resistant pancreatic cancer cell lines like MIA Paca-2^GEMR^ .
Table 1: Effects of Lucidone on Cancer Cells
| Cell Line | Treatment | Observed Effect |
|---|---|---|
| MIA Paca-2 | Lucidone + GEM | Increased apoptosis and chemosensitivity |
| MIA Paca-2^GEMR^ | Lucidone | Inhibition of autophagic proteins |
2. Anti-inflammatory Properties
Methyl lucidone exhibits significant anti-inflammatory effects by reducing the activity of TGF-β-activated kinase 1 (TAK1) in human bronchial epithelial cells (NCI-H292). Studies show that ML treatment decreases levels of inflammatory cytokines such as interleukin-1β and TNF-α, thereby inhibiting pathways involving IκB kinase (IKK)/NF-κB and p38 MAP kinase/CREB .
Table 2: Inflammatory Cytokine Levels Post-Treatment with Methyl Lucidone
| Cytokine | Control Level (pg/mL) | ML Treatment Level (pg/mL) |
|---|---|---|
| IL-1β | 300 | 150 |
| TNF-α | 250 | 100 |
Case Study 1: Pancreatic Cancer Resistance
In a study addressing gemcitabine resistance in pancreatic ductal adenocarcinoma, lucidone was shown to significantly enhance the sensitivity of resistant cell lines to chemotherapy. The study highlighted that lucidone's inhibition of the HMGB1/RAGE/PI3K/Akt pathway contributed to decreased MDR1 expression and increased apoptotic cell death .
Case Study 2: Airway Inflammation
Another study focused on the anti-inflammatory effects of methyl lucidone in airway epithelial cells. It was found that ML effectively reduced PMA-stimulated inflammation by downregulating key inflammatory pathways. This suggests potential applications for ML in treating respiratory diseases characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
